2-Ethoxy-N-(4-Fluorphenyl)nicotinamid

Übersicht

Beschreibung

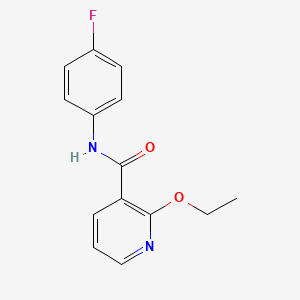

2-Ethoxy-N-(4-fluorophenyl)nicotinamide is a chemical compound with the molecular formula C14H13FN2O2 and a molecular weight of 260.26 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-N-(4-fluorophenyl)nicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

The primary target of 2-ethoxy-N-(4-fluorophenyl)nicotinamide is Succinate Dehydrogenase (SDH) . SDH, also known as succinate ubiquinone oxidoreductase or complex II, is an important component of the respiratory enzyme complex of plant pathogenic fungi .

Mode of Action

2-ethoxy-N-(4-fluorophenyl)nicotinamide interacts with its target, SDH, by suppressing its normal physiological function . SDH’s physiological function is to catalyze the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone . By inhibiting this function, the compound effectively controls fungal infection in cereals, vegetables, and fruits .

Biochemical Pathways

The affected biochemical pathway is the respiratory enzyme complex of plant pathogenic fungi . By inhibiting SDH, the compound disrupts the normal functioning of this pathway, leading to the death of the fungi .

Result of Action

The result of the compound’s action is the inhibition of fungal growth . By suppressing the normal physiological function of SDH in plant pathogenic fungi, the compound effectively controls fungal infection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide typically involves the reaction of 4-fluoroaniline with ethyl nicotinate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The final compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-N-(4-fluorophenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Ethoxy-N-(4-chlorophenyl)nicotinamide

- 2-Ethoxy-N-(4-bromophenyl)nicotinamide

- 2-Ethoxy-N-(4-methylphenyl)nicotinamide

Uniqueness

2-Ethoxy-N-(4-fluorophenyl)nicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine core substituted with an ethoxy group and a fluorophenyl moiety, which may influence its pharmacological properties. The specific arrangement of these functional groups contributes to its unique biological activity.

The mechanism of action for 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide involves:

- Target Interaction : The compound likely interacts with specific receptors or enzymes through hydrogen bonding and hydrophobic interactions, which modulate their activity.

- Allosteric Modulation : Similar compounds have been shown to act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), enhancing the efficacy of neurotransmitters like acetylcholine .

Antitumor Activity

Research indicates that derivatives of pyridine carboxamides, including 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide, exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit tumor cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide | A549 (Lung) | 12.5 | Apoptosis induction |

| 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide | MCF7 (Breast) | 15.0 | Cell cycle arrest |

These findings suggest a promising role in cancer therapy, warranting further investigation into its efficacy and safety profiles in vivo.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Preliminary studies indicate that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

| Compound | COX Inhibition | IC50 (µM) |

|---|---|---|

| 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide | COX-2 | 0.04 |

| 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide | COX-1 | 0.06 |

These results highlight its potential as an anti-inflammatory agent comparable to established drugs like celecoxib .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown promise in antimicrobial activity against various pathogens. Studies have reported significant inhibition against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This suggests that the compound could be developed into a novel antimicrobial treatment .

Case Studies

- Antitumor Efficacy in Animal Models : In vivo studies using xenograft models demonstrated that treatment with 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide resulted in significant tumor regression, indicating its potential as an effective anticancer agent.

- Safety Profile Assessment : Toxicity studies conducted on various animal models showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical development.

Eigenschaften

IUPAC Name |

2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-2-19-14-12(4-3-9-16-14)13(18)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAXIHNCEUFUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801323730 | |

| Record name | 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866019-10-5 | |

| Record name | 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.